molecular formula C31H35NO6S B1683264 Trioxifene mesylate CAS No. 68307-81-3

Trioxifene mesylate

Cat. No.: B1683264
CAS No.: 68307-81-3
M. Wt: 549.7 g/mol
InChI Key: RAHJASYQAFJPFD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of trioxifene mesylate involves several steps, starting from the appropriate aromatic ketones and phenol ethers. The synthetic route typically includes:

Industrial production methods would likely follow similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Trioxifene mesylate undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

Trioxifene mesylate exerts its effects by binding to the estrogen receptor alpha (ERα), competing with estradiol. This binding inhibits ERα-mediated gene expression, leading to reduced estrogenic activity in target tissues. The compound’s mixed agonist-antagonist actions on estrogen target tissues contribute to its potential therapeutic effects .

Properties

CAS No.

68307-81-3

Molecular Formula

C31H35NO6S

Molecular Weight

549.7 g/mol

IUPAC Name

methanesulfonic acid;[2-(4-methoxyphenyl)-3,4-dihydronaphthalen-1-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone

InChI

InChI=1S/C30H31NO3.CH4O3S/c1-33-25-13-8-23(9-14-25)28-17-12-22-6-2-3-7-27(22)29(28)30(32)24-10-15-26(16-11-24)34-21-20-31-18-4-5-19-31;1-5(2,3)4/h2-3,6-11,13-16H,4-5,12,17-21H2,1H3;1H3,(H,2,3,4)

InChI Key

RAHJASYQAFJPFD-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3CC2)C(=O)C4=CC=C(C=C4)OCCN5CCCC5.CS(=O)(=O)O

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3CC2)C(=O)C4=CC=C(C=C4)OCCN5CCCC5.CS(=O)(=O)O

Appearance

Solid powder

68307-81-3

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

63619-84-1 (Parent)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3,4-dihydro-2-(p-methoxyphenyl)-1-naphthyl p-(2-(1-pyrrolidinyl)ethoxy)phenylketone
Lilly 133314
Lilly 88571
LY 133314
LY 88571
trioxifene
trioxifene mesylate
trioxifene methanesulfonate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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